![molecular formula C13H9IN2S B14002702 7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine CAS No. 832694-09-4](/img/structure/B14002702.png)
7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of an iodine atom at the 7th position, a phenyl group at the 3rd position, and an amine group at the 4th position of the thieno[3,2-c]pyridine ring system. Thienopyridines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a pyridine derivative.
Introduction of the Iodine Atom: The iodine atom can be introduced through an electrophilic iodination reaction. This can be done using iodine or an iodine-containing reagent under suitable conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a suitable palladium catalyst.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a suitable leaving group on the thieno[3,2-c]pyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, reduction can yield amines or alcohols, and substitution can yield various substituted thieno[3,2-c]pyridines.
Scientific Research Applications
7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a similar core structure but differ in the substitution pattern and functional groups.
Thieno[3,4-b]pyridine Derivatives: These compounds have a different arrangement of the thiophene and pyridine rings but share similar chemical properties.
Pyrazolo[4,3-c]pyridine Derivatives: These compounds have a pyrazole ring fused to a pyridine ring and exhibit similar biological activities.
Uniqueness
7-Iodo-3-phenylthieno[3,2-c]pyridin-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The combination of the phenyl group and the amine group also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
832694-09-4 |
|---|---|
Molecular Formula |
C13H9IN2S |
Molecular Weight |
352.20 g/mol |
IUPAC Name |
7-iodo-3-phenylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C13H9IN2S/c14-10-6-16-13(15)11-9(7-17-12(10)11)8-4-2-1-3-5-8/h1-7H,(H2,15,16) |
InChI Key |
NAIFIWAORYXZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=C3I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


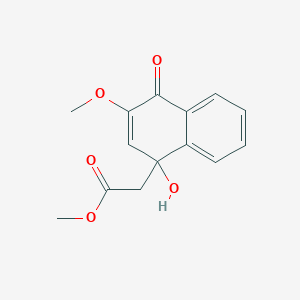

![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)
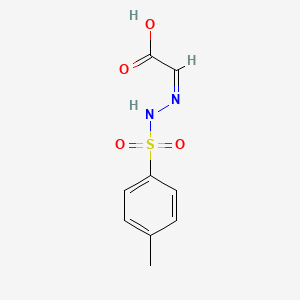
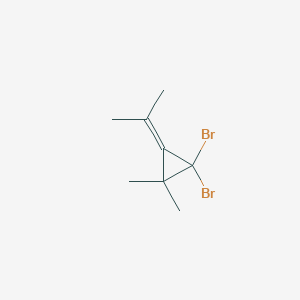
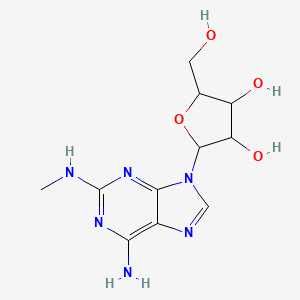
![2-fluoro-N-[[4-(trifluoromethyl)phenyl]carbamoyl]benzamide](/img/structure/B14002665.png)
![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)
![(Acetylamino)[3-(biphenyl-4-yl)-3-oxopropyl]propanedioic acid](/img/structure/B14002685.png)
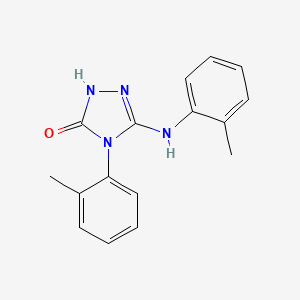

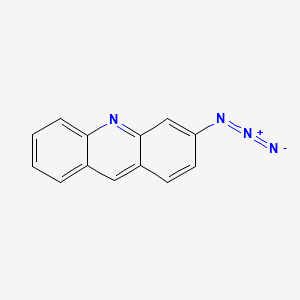
![4-[(2,3-Dimethylphenyl)diazenyl]-3,5-dimethylpyrazole-1-carbothioamide](/img/structure/B14002699.png)

